1-Azido-3-bromo-5-methylbenzene
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Overview
Description
1-Azido-3-bromo-5-methylbenzene is an organic compound with the molecular formula C7H6BrN3 It is a derivative of benzene, where the hydrogen atoms at positions 1, 3, and 5 are substituted by an azido group (N3), a bromine atom (Br), and a methyl group (CH3), respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Azido-3-bromo-5-methylbenzene can be synthesized through a multi-step process involving the bromination and azidation of 3-methylbenzene (m-xylene). The typical synthetic route includes:
Bromination: 3-methylbenzene is treated with bromine (Br2) in the presence of a catalyst such as iron (Fe) to yield 3-bromo-5-methylbenzene.
Industrial Production Methods:
Chemical Reactions Analysis
1-Azido-3-bromo-5-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles through cycloaddition reactions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group can undergo oxidation to form carboxylic acids under strong oxidizing conditions like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) in DMF.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products:
Triazoles: Formed through cycloaddition reactions.
Amines: Formed through reduction of the azido group.
Carboxylic Acids: Formed through oxidation of the methyl group.
Scientific Research Applications
1-Azido-3-bromo-5-methylbenzene has several applications in scientific research:
Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules due to the reactivity of the azido group.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 1-azido-3-bromo-5-methylbenzene primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, a reaction widely used in click chemistry. This reactivity is exploited in various applications, including the synthesis of complex molecules and bioconjugation .
Comparison with Similar Compounds
1-Azido-3-bromo-5-methylbenzene can be compared with other similar compounds such as:
1-Azido-4-bromobenzene: Similar structure but lacks the methyl group, leading to different reactivity and applications.
3-Bromophenyl azide: Similar azido and bromine substitution but without the methyl group, affecting its chemical behavior.
1-Azido-3-methylbenzene: Lacks the bromine atom, resulting in different reactivity patterns.
Uniqueness: The presence of both azido and bromine groups in this compound provides unique reactivity, making it a versatile intermediate in organic synthesis and various applications.
Properties
IUPAC Name |
1-azido-3-bromo-5-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-5-2-6(8)4-7(3-5)10-11-9/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAOZUBNPEWVUIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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